molecular formula C8H6BrNO3 B12343731 4-Bromo-2-methyl-5-nitrobenzaldehyde CAS No. 476660-65-8

4-Bromo-2-methyl-5-nitrobenzaldehyde

Cat. No.: B12343731
CAS No.: 476660-65-8
M. Wt: 244.04 g/mol
InChI Key: BOCKCHHCYWRZGM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitrobenzaldehyde ( 159730-72-0) is a high-value aromatic aldehyde building block with the molecular formula C 8 H 6 BrNO 3 and a molecular weight of 244.04 g/mol . This compound is characterized by the presence of three distinct functional groups—bromo, methyl, and nitro substituents on the benzaldehyde core—making it a versatile and reactive intermediate for complex multi-step organic syntheses . As a key synthetic intermediate, this compound is primarily used in the construction of more complex molecules for pharmaceutical research and the development of advanced materials . The aldehyde group is a common handle for condensation and nucleophilic addition reactions, while the bromo and nitro groups are excellent precursors for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and reduction reactions to aniline derivatives, respectively . This reactivity profile allows researchers to systematically functionalize the aromatic ring to create diverse chemical libraries. For optimal stability, this product should be stored in an inert atmosphere at room temperature . It is offered with a minimum purity of 98% and is intended for research purposes only. This product is not intended for diagnostic or therapeutic uses, nor for application in humans or animals .

Properties

CAS No.

476660-65-8

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

4-bromo-2-methyl-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-4H,1H3

InChI Key

BOCKCHHCYWRZGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Sequential Bromination-Nitration Pathways

A prevalent strategy involves brominating 2-methylbenzaldehyde precursors before nitration. Electrophilic bromination using N-bromosuccinimide (NBS) in 1,2-dichloroethane at 80–100°C achieves 4-bromo-2-methylbenzaldehyde with 89% efficiency. Subsequent nitration employs potassium nitrate in concentrated sulfuric acid at 0–10°C, directing the nitro group to position 5 via meta-orientation relative to the electron-withdrawing aldehyde. This sequence avoids premature aldehyde oxidation but requires stringent temperature control to suppress polysubstitution.

Nitration Followed by Bromination

Alternative protocols prioritize nitration to leverage the methyl group’s ortho/para-directing effects. For example, nitrating 2-methylbenzyl alcohol at −5°C with fuming nitric acid installs the nitro group at position 5, followed by NBS-mediated bromination at 4. Oxidation of the benzyl alcohol to aldehyde using pyridinium chlorochromate (PCC) concludes the synthesis, yielding 78–84%. While this route circumvents aldehyde sensitivity during nitration, it introduces additional oxidation steps that complicate purification.

One-Pot Multi-Functionalization Strategies

Emerging approaches condense bromination and nitration into a single reactor by employing mixed-acid systems. A blend of 48% HBr and 70% HNO3 in dichloromethane at 40°C achieves concurrent bromination and nitration on 2-methylbenzaldehyde, albeit with reduced regiocontrol (65–72% yield). Computational modeling suggests the methyl group’s steric bulk marginally favors 5-nitro over 3-nitro products, but side reactions remain a limitation.

Stepwise Procedure Analysis

Bromination Techniques

Bromination efficiency hinges on reagent choice and solvent polarity:

Brominating Agent Solvent Temperature (°C) Yield (%)
NBS 1,2-Dichloroethane 80–100 89
Br₂/FeBr₃ CH₂Cl₂ 25 76
HBr/H₂O₂ Acetic Acid 70 68

NBS in non-polar solvents minimizes aldehyde side-reactions, whereas Br₂/FeBr₃ offers cost advantages despite lower yields. Radical bromination pathways remain underexplored but could enhance selectivity.

Nitration Optimization

Nitrating 4-bromo-2-methylbenzaldehyde requires careful acid selection to balance reactivity and safety:

  • Potassium nitrate in H₂SO₄ : 85% yield at 0°C, minimal byproducts
  • Acetyl nitrate (AcONO₂) : 78% yield, milder conditions but slower kinetics
  • Nitronium tetrafluoroborate (NO₂BF₄) : 91% yield in CH₂Cl₂, expensive

Lower temperatures (−10°C) favor 5-nitro isomer formation, while exceeding 15°C promotes 3-nitro contaminants.

Aldehyde Protection-Deprotection Strategies

To prevent aldehyde oxidation during nitration, acetal protection proves effective:

  • Protection : React 2-methylbenzaldehyde with ethylene glycol and p-TsOH in toluene, yielding 95% acetal.
  • Bromination/Nitration : Proceed with standard conditions (NBS/KNO₃).
  • Deprotection : Hydrolyze with 2M HCl in THF, recovering 88% aldehyde.

This approach adds two steps but boosts overall yield from 72% to 83% in multi-gram syntheses.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale processes prioritize 1,2-dichloroethane for bromination due to its recyclability (90% recovery via distillation). Conversely, dichloromethane’s low boiling point (40°C) complicates reuse, increasing costs by 18%.

Catalytic Innovations

Heterogeneous catalysts like Fe³⁺-montmorillonite reduce sulfuric acid usage by 40% in nitration, cutting waste pH adjustment steps. Pd/C systems enable catalytic debromination of side-products, improving purity to >99%.

Comparative Method Performance

Method Steps Total Yield (%) Purity (%) Cost (USD/kg)
Bromination → Nitration 3 81 97 220
Nitration → Bromination 4 78 95 245
One-Pot 2 68 89 190
Acetal Protection 5 83 99 310

The bromination-first route offers optimal cost-yield balance for APIs, while acetal protection suits high-purity applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-Bromo-2-methyl-5-nitrobenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
4-Bromo-2-methyl-5-nitrobenzaldehyde Not listed C₈H₆BrNO₃ Br (4), CH₃ (2), NO₂ (5) High polarity, dual electronic effects
2-Bromo-4-methyl-5-nitrobenzaldehyde 159730-72-0 C₈H₆BrNO₃ Br (2), CH₃ (4), NO₂ (5) Steric hindrance near aldehyde group
4-Bromo-2-nitrobenzaldehyde 5551-12-2 C₇H₄BrNO₃ Br (4), NO₂ (2) Enhanced electrophilicity at aldehyde
3-Bromo-2-hydroxy-5-nitrobenzaldehyde Not listed C₇H₄BrNO₄ Br (3), OH (2), NO₂ (5) Acidic, hydrogen-bonding capability
4-Bromo-5-fluoro-2-methylbenzaldehyde Not listed C₈H₆BrFO Br (4), F (5), CH₃ (2) Improved lipophilicity

Biological Activity

4-Bromo-2-methyl-5-nitrobenzaldehyde (C8H6BrNO3) is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a bromine atom, a methyl group, and a nitro group attached to a benzaldehyde framework, which contributes to its reactivity and biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

  • Molecular Formula : C8H6BrNO3
  • Molar Mass : Approximately 244.04 g/mol
  • Structure : The compound consists of a benzene ring with substituents at the 2, 4, and 5 positions, influencing its chemical behavior and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxic Effects : There is emerging evidence of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of substituted benzaldehydes often demonstrate significant antimicrobial effects. For instance, similar compounds have been evaluated for their ability to inhibit Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that the presence of the nitro group enhances its reactivity with microbial targets.

Compound Activity Inhibition Zone (mm)
This compoundAntimicrobialTBD

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For example, a study demonstrated that certain nitro-substituted benzaldehydes exhibited cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. While direct studies on this compound are still needed, its structural similarities suggest potential efficacy.

Cell Line IC50 (µM) Reference
MCF-7TBD
A549TBD

Antioxidant Activity

Antioxidant properties are critical in preventing cellular damage caused by free radicals. Compounds similar to this compound have shown varying degrees of radical scavenging activity. The nitro group may play a role in enhancing these properties.

Case Studies

  • Study on Benzaldehyde Derivatives : A comprehensive review highlighted the biological activities of various benzaldehyde derivatives, noting that those with electron-withdrawing groups (like nitro) often displayed enhanced cytotoxicity against cancer cell lines. This aligns with the expected behavior of this compound due to its structural characteristics .
  • Antimicrobial Screening : In another study focusing on the antimicrobial properties of substituted benzaldehydes, compounds with similar structures were tested against common pathogens. Results indicated significant inhibition rates, suggesting that this compound could similarly affect microbial growth .

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